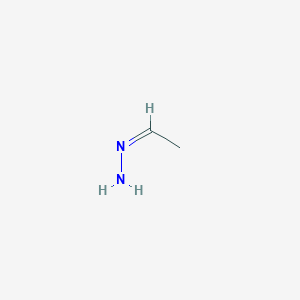

(1Z)-acetaldehyde hydrazone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2H6N2 |

|---|---|

Molecular Weight |

58.08 g/mol |

IUPAC Name |

(Z)-ethylidenehydrazine |

InChI |

InChI=1S/C2H6N2/c1-2-4-3/h2H,3H2,1H3/b4-2- |

InChI Key |

SFYLHIMXJQGKGZ-RQOWECAXSA-N |

Isomeric SMILES |

C/C=N\N |

Canonical SMILES |

CC=NN |

Origin of Product |

United States |

Synthetic Methodologies for 1z Acetaldehyde Hydrazone and Its Derivatives

Direct Condensation Strategies

The most straightforward method for synthesizing acetaldehyde (B116499) hydrazone is the direct condensation of acetaldehyde with hydrazine (B178648). This reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of acetaldehyde, followed by the elimination of a water molecule. While the reaction can proceed without a catalyst, its efficiency and stereochemical outcome are highly dependent on the reaction conditions.

The formation of the (1Z)-isomer of acetaldehyde hydrazone is a matter of kinetic versus thermodynamic control. The (Z)-isomer is generally the kinetically favored product, while the (E)-isomer is thermodynamically more stable. Consequently, achieving high Z-selectivity requires carefully optimized conditions that favor the kinetic product and prevent subsequent isomerization to the more stable E-form.

Key factors for optimizing Z-selectivity include:

Temperature: Lower reaction temperatures are crucial for isolating the kinetic (Z)-isomer. Maintaining room temperature or below can be a critical step.

Reaction Time: Shorter reaction times can help isolate the (Z)-isomer before it has a chance to equilibrate to the thermodynamically preferred (E)-isomer.

pH Control: The E/Z isomerization can be influenced by pH. While acid catalysis speeds up the initial condensation, it can also accelerate the isomerization to the more stable (E)-isomer. Therefore, minimizing or carefully controlling the amount of acid catalyst is essential.

Solvent Polarity: The rate of E/Z isomerization can be dependent on the polarity of the solvent, indicating that the choice of solvent can play a role in the stereochemical outcome.

An improved procedure for preparing the pure Z-isomer of the related acetaldehyde phenylhydrazone, which is the kinetically controlled product, has been described, highlighting that careful control of reaction parameters is paramount. The (Z)-isomer, once formed, can be thermally unstable and may convert back to the E configuration over time.

Catalysis is frequently employed to enhance the rate and yield of hydrazone formation. The catalyst typically functions by activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by hydrazine.

Various catalytic systems have been explored for hydrazone synthesis:

Brønsted Acid Catalysis: A catalytic amount of a weak acid, such as glacial acetic acid, is commonly used. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Lewis Acid Catalysis: Lewis acids have also been utilized to promote hydrazone synthesis. For instance, Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been reported as an effective catalyst for the formation of hydrazones from aromatic aldehydes and ketones. Reactions involving Lewis acidic boranes and hydrazones have also been studied.

Green Catalysis: In line with the principles of green chemistry, natural and biodegradable catalysts have been successfully applied. Citric acid, for example, has been shown to enhance reaction efficiency, leading to higher yields and shorter reaction times compared to uncatalyzed or conventionally catalyzed reactions.

Table 1: Comparison of Catalytic Approaches for Hydrazone Synthesis

| Catalyst Type | Example | Role in Reaction | Typical Conditions | Reference |

|---|---|---|---|---|

| Brønsted Acid | Acetic Acid | Protonates carbonyl oxygen, increasing its electrophilicity. | Catalytic amount in an alcoholic solvent (e.g., methanol). | |

| Lewis Acid | CeCl₃·7H₂O | Coordinates to the carbonyl oxygen, activating the carbonyl group. | Used with various aldehydes and ketones, often shortening reaction times. | |

| Green Catalyst | Citric Acid | Acts as a natural, non-toxic acid catalyst. | Increases reaction yields and reduces reaction times in an eco-friendly manner. |

Indirect Synthetic Routes

Beyond direct condensation, (1Z)-acetaldehyde hydrazone and its derivatives can be prepared through indirect methods that utilize different starting materials or involve the transformation of related functional groups.

Hydrazones can be synthesized from precursors other than aldehydes. These methods offer alternative pathways that can be advantageous in certain contexts, such as avoiding the direct handling of volatile aldehydes.

From Alkynes: A notable indirect route involves the reaction of acetylene (B1199291) with a 1,1-disubstituted hydrazine in the presence of a transition metal catalyst, such as a titanium-sulfur compound. This method couples the nitrogen of the hydrazine to a carbon atom of the acetylene triple bond, forming the acetaldehyde hydrazone backbone at room temperature and low pressure.

Hydrohydrazidation of Alkynes: A gold-catalyzed hydrohydrazidation of alkynes with various hydrazides provides a route to substituted keto-N-acylhydrazones under mild conditions. This demonstrates the principle of using an alkyne as the foundational precursor for the ethylidene moiety of the hydrazone.

Table 2: Indirect Synthesis from Non-Aldehyde Precursors

| Precursor | Reagent | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Acetylene | 1,1-Disubstituted Hydrazine | Titanium-Sulphur Complex | 2,2-Disubstituted Acetaldehyde Hydrazone | |

| Alkynes | Hydrazides | Gold Catalyst | Keto-N-Acylhydrazones |

Another indirect strategy involves the chemical transformation of other nitrogen-containing functional groups into the desired hydrazone.

Hydrazone Exchange: Simple, N-unsubstituted hydrazones, which can be challenging to purify, can be prepared via an exchange reaction. This involves first preparing a stable N,N-dimethylhydrazone, which is then treated with anhydrous hydrazine. The N,N-dimethylhydrazine group is exchanged for the unsubstituted hydrazine group, yielding the target compound in high purity.

From Azides: A variety of azides can be converted into pure hydrazones by reacting them with N,N-dimethylhydrazine in the presence of ferric chloride hexahydrate as a catalyst. This method represents a transformation from an azide (B81097) to a hydrazone.

Stereoselective Synthesis of this compound

The stereoselective synthesis of the (1Z)-isomer is fundamentally about controlling the kinetic versus thermodynamic pathways of the condensation reaction. As the kinetically formed product, the (1Z)-isomer's isolation in high purity requires preventing its isomerization to the more stable (E)-form.

The successful stereoselective synthesis hinges on the principles outlined in section 2.1.1. The reaction is typically performed under mild conditions, avoiding high temperatures and strong acid catalysis that would facilitate equilibration to the (E)-isomer. The choice of solvent and precise control over reaction time are also critical variables. While methods exist to promote E/Z isomerization using stimuli like pH changes or light, these are generally aimed at creating molecular switches rather than preparative synthesis of the less stable isomer.

Control of (Z)-Isomer Formation

The selective synthesis of the this compound isomer over its (E) counterpart is a nuanced challenge, as the (Z)-isomer is generally less stable. Control over the E/Z ratio is typically achieved through kinetic versus thermodynamic control, photochemical isomerization, or structural stabilization.

Kinetic vs. Thermodynamic Control : The formation of hydrazones is a reversible process. The (E)-isomer is usually thermodynamically favored due to reduced steric hindrance. To favor the (Z)-isomer, kinetic control can be employed, which involves running the reaction at low temperatures to trap the initially formed, less stable isomer before it can equilibrate to the more stable form. The reaction is typically acid-catalyzed, and adjusting the pH can influence the rate of both formation and isomerization acs.org.

Photochemical Isomerization : A common strategy to obtain the (Z)-isomer is through the irradiation of a solution of the thermodynamically stable (E)-isomer. UV light can provide the energy needed to overcome the rotational barrier of the C=N double bond, leading to a photostationary state that may be enriched in the (Z)-isomer researchgate.net. For some acylhydrazone derivatives, UV irradiation has been shown to effectively convert the E form to the Z isomer researchgate.net.

Structural Stabilization : In substituted hydrazones, the (Z)-isomer can be preferentially formed and stabilized through the introduction of specific functional groups. For instance, an intramolecular hydrogen bond can significantly stabilize the (Z)-conformation, making it the dominant or even exclusive product nih.gov. While this applies more directly to derivatives, it is a key strategy in designing syntheses that favor a Z-configuration.

The table below summarizes general strategies for influencing isomer formation.

| Strategy | Conditions | Expected Outcome |

| Thermodynamic Control | Higher temperatures, longer reaction times, acid/base catalysis | Favors the more stable (E)-isomer. |

| Kinetic Control | Low temperatures, short reaction times | May trap the less stable (Z)-isomer. |

| Photochemical Isomerization | UV irradiation of the (E)-isomer solution | Can produce a mixture enriched in the (Z)-isomer. |

| Structural Design | (For derivatives) Introduction of groups capable of intramolecular H-bonding | Can make the (Z)-isomer the thermodynamically favored product. |

Analysis of Stereochemical Purity

Determining the ratio of (Z) to (E) isomers is critical for characterizing a sample of acetaldehyde hydrazone. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for distinguishing between hydrazone isomers in solution.

¹H NMR : The chemical shifts of protons, particularly the imine proton (N=CH) and the N-H proton, are distinct for each isomer. The spatial arrangement of the substituents around the C=N bond leads to different shielding or deshielding effects. For some arylhydrazones, the NH proton signal for E-isomers appears at a higher field (δ = 10-12.5 ppm) compared to Z-isomers nih.gov. The presence of both isomers in a sample results in a duplication of these characteristic signals rsc.org.

¹³C NMR : Similar to ¹H NMR, the carbon signals for the imine carbon and the adjacent methyl group will be duplicated if both isomers are present rsc.org.

Nuclear Overhauser Effect Spectroscopy (NOESY) : This 2D NMR technique is definitive for assigning stereochemistry. It detects protons that are close in space. For the (Z)-isomer, a cross-peak would be expected between the imine proton (N=CH) and the N-H proton, whereas for the (E)-isomer, an interaction between the imine proton and the methyl group protons would be more likely.

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) is an effective method for separating and quantifying mixtures of E and Z isomers, as the two forms often have different polarities and retention times acs.org. Thin-Layer Chromatography (TLC) can also be used for qualitative monitoring of isomerization reactions acs.org.

UV-Visible Spectroscopy : The E and Z isomers of hydrazones can have different absorption spectra. The more conjugated (E)-isomer often absorbs at a longer wavelength compared to the (Z)-isomer. This difference can be used to monitor isomer interconversion researchgate.netnih.gov.

The following table provides a summary of analytical methods.

| Technique | Principle of Differentiation | Application |

| ¹H & ¹³C NMR | Different chemical shifts for nuclei in the E and Z forms due to distinct electronic environments. | Quantification of isomer ratio by signal integration. |

| NOESY (2D NMR) | Detection of through-space interactions between nearby protons. | Unambiguous assignment of E and Z configuration. |

| HPLC | Different retention times based on polarity differences between isomers. | Separation and precise quantification of isomers. |

| UV-Vis Spectroscopy | Different maximum absorption wavelengths (λmax) for each isomer. | Monitoring isomerization processes. |

| X-Ray Crystallography | Provides the exact 3D structure of the molecule in the solid state. | Definitive structural confirmation of a single isomer in a crystal. nih.gov |

Advanced Functionalization and Derivatization Strategies

This compound is not only a synthetic target but also a versatile intermediate for building more elaborate molecules, including substituted analogues and various heterocyclic systems.

Synthesis of Substituted this compound Analogues

The basic acetaldehyde hydrazone scaffold can be readily modified at several positions to generate a diverse range of analogues.

Synthesis of C-Substituted Analogues : A method has been developed for the synthesis of 2,2-disubstituted acetaldehyde hydrazones. This process involves the titanium-catalyzed reaction of a 1,1-disubstituted hydrazine with acetylene at room temperature, which effectively couples one nitrogen atom and a carbon from the acetylene's triple bond to form the substituted hydrazone structure google.com.

Synthesis of N-Substituted Analogues : The nitrogen atoms of the hydrazone are nucleophilic and can be functionalized. A practical, base-promoted one-pot reaction allows for the condensation of an aldehyde with a hydrazine, followed by N-alkylation using an alkyl halide, to produce trisubstituted hydrazones in very good yields organic-chemistry.org. This tandem approach avoids issues of chemoselectivity and is tolerant of various functional groups organic-chemistry.org. Libraries of N-acyl substituted hydrazones, sometimes referred to as "peptoid hydrazones," can also be rapidly prepared by reacting a peptide-bound hydrazide with a series of different aldehydes nih.gov.

Preparation of Heterocyclic Compounds via this compound Intermediates

Hydrazones are well-established precursors for the synthesis of nitrogen-containing heterocyclic compounds, most notably through cycloaddition reactions. The C=N-N moiety of the hydrazone can act as a 1,3-dipole synthon.

Synthesis of Pyrazoles : Pyrazoles are a prominent class of five-membered heterocycles synthesized from hydrazones. One modern approach involves the [3+2] cycloaddition of an aldehyde hydrazone with an electron-deficient olefin. This reaction can be catalyzed by molecular iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) nih.gov. Another method utilizes a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to afford a broad range of pyrazole (B372694) derivatives nih.govorganic-chemistry.org. These reactions showcase the role of the hydrazone as a key building block, where it reacts with a two-carbon component to form the pyrazole ring.

The table below outlines selected synthetic routes to pyrazoles using aldehyde hydrazone intermediates.

| Catalyst/Reagents | Reactant Partner | Product Class | Reference |

| I₂, TBHP | Electron-deficient olefins | Substituted Pyrazoles | nih.gov |

| Cu(I) salts, O₂ | β,γ-Unsaturated systems | Substituted Pyrazoles | nih.govorganic-chemistry.org |

| Copper Catalyst | Maleimides | Pyrazole Derivatives | nih.gov |

These functionalization and derivatization strategies highlight the utility of this compound and its analogues as versatile intermediates in constructing a wide array of complex organic molecules.

Mechanistic Investigations of Reactions Involving 1z Acetaldehyde Hydrazone

Nucleophilic Reactivity Profiles

The nucleophilic character of (1Z)-acetaldehyde hydrazone is a defining feature of its reactivity. Both nitrogen atoms in the hydrazone group can act as nucleophiles, with the amino-type nitrogen exhibiting greater reactivity. soeagra.com The carbon atom of the hydrazone group can display both electrophilic and nucleophilic properties. soeagra.com

Addition Reactions to the Carbon-Nitrogen Double Bond

The carbon-nitrogen double bond in this compound is susceptible to nucleophilic addition. This reactivity is fundamental to various transformations. For instance, in the Wolff-Kishner reduction, the initial step involves the formation of a hydrazone, which then undergoes further reaction. fiveable.melibretexts.orglibretexts.org The mechanism of nucleophilic addition to the C=N bond is a key aspect of these reactions.

In the context of the Wolff-Kishner reduction, the hydrazone intermediate is deprotonated by a strong base, forming a hydrazone anion. libretexts.orglibretexts.orglibretexts.org This anion has a resonance structure that places a negative charge on the carbon atom, which is then protonated. libretexts.orglibretexts.orglibretexts.org This sequence of steps ultimately leads to the reduction of the carbonyl group to a methylene (B1212753) group. fiveable.me

The table below summarizes the key steps in the nucleophilic addition of hydrazine (B178648) to acetaldehyde (B116499) and the subsequent steps in the Wolff-Kishner reduction.

| Step | Description |

| 1 | Nucleophilic attack of hydrazine on the carbonyl carbon of acetaldehyde. numberanalytics.com |

| 2 | Proton transfer to form a tetrahedral intermediate. numberanalytics.com |

| 3 | Elimination of water to form this compound. numberanalytics.com |

| 4 | Deprotonation of the hydrazone by a strong base (in Wolff-Kishner). libretexts.orglibretexts.orglibretexts.org |

| 5 | Protonation of the resulting carbanion. libretexts.orglibretexts.orglibretexts.org |

Cycloaddition Pathways

This compound and its derivatives can participate in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. ensta-paris.fr For instance, a novel approach for synthesizing functionalized tetrazoles involves a [3+2] cycloaddition of an azide (B81097) with an aldehyde hydrazone. rsc.org This reaction proceeds under mild conditions and demonstrates a broad substrate scope. rsc.org

Another example is the enantioselective transannular formal (3 + 2) cycloaddition of hydrazones derived from cycloalkenones, catalyzed by a chiral phosphoric acid. nih.gov This reaction yields complex adducts with high stereocontrol. nih.gov The resulting products can be converted into versatile chiral 1,3-diamines. nih.gov

The table below provides examples of cycloaddition reactions involving hydrazone derivatives.

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| [3+2] Cycloaddition | Aldehyde hydrazone, Azide | Mild conditions | Functionalized tetrazole rsc.org |

| Transannular (3 + 2) Cycloaddition | Cycloalkenone-derived hydrazone | Chiral phosphoric acid | Bicyclic 1,3-diamine precursor nih.gov |

| [4+1] Cycloaddition | Azoalkenes (derived from hydrazones) | - | Heterocyclic scaffolds ensta-paris.fr |

Electrophilic Reactivity Profiles

The hydrazone functionality can also react with electrophiles. The two nitrogen atoms are potential sites for electrophilic attack. soeagra.com

Protonation and Alkylation Studies

Protonation is a fundamental electrophilic reaction. Studies on hydrazone hydrolysis indicate that the reaction is catalyzed in acidic environments and involves several proton transfer steps. nih.gov The mechanism of hydrolysis involves the nucleophilic addition of water to the protonated hydrazone, forming a carbinolamine intermediate, which then decomposes. nih.govresearchgate.net The site of protonation can influence the stability and reactivity of the hydrazone. nih.gov

Alkylation of aldehyde hydrazones is a versatile synthetic method. For example, (arenesulfonyl)hydrazone derivatives of aryl aldehydes can be readily alkylated by trialkylboranes in the presence of a base. acs.orgacs.org This reaction generates new organoboranes that can be further transformed into substituted alkanes or alcohols. acs.orgacs.org This method is tolerant of various functional groups. acs.orgacs.org The Enders SAMP/RAMP hydrazone alkylation is a well-established method for asymmetric α-alkylation of aldehydes and ketones. wikipedia.org This process involves the formation of a hydrazone with a chiral auxiliary, deprotonation to form an azaenolate, and subsequent reaction with an electrophile. wikipedia.org

The table below summarizes alkylation reactions of aldehyde hydrazones.

| Alkylating Agent | Hydrazone Derivative | Conditions | Product Type |

| Trialkylboranes | (Arenesulfonyl)hydrazone | Base | Substituted alkanes or alcohols acs.orgacs.org |

| Alkyl halides | SAMP/RAMP hydrazone | LDA, low temperature | α-Alkylated aldehydes or ketones wikipedia.org |

Halogenation and Related Electrophilic Substitutions

Halogenation of hydrazones provides a route to hydrazidoyl halides, which are versatile synthetic intermediates. acs.org For instance, the reaction of substituted hydrazones with halogens can yield these compounds. acs.org More recently, a method for the C–H trifluoromethylthiolation of aldehyde hydrazones has been developed. nih.gov This one-pot, two-step process involves an initial halogenation to form an N,N-hydrazonoyl bromide, followed by reaction with AgSCF3 to introduce the trifluoromethylthio group. nih.gov

Rearrangement Reactions

Another documented rearrangement is the palladium-catalyzed reaction of N-tosylhydrazones bearing allyl ethers. frontiersin.org This process involves the cleavage of a C-O bond and the formation of a C-N bond, leading to trans-olefin-substituted sulfonylhydrazones. frontiersin.org

Azo-hydrazo tautomerism, which can be considered a type of rearrangement, can occur via a researchgate.netnih.gov-hydrogen shift in certain α,β-unsaturated hydrazones. researchgate.net

Isomerization Mechanisms (Z/E Isomerization)

The carbon-nitrogen double bond (C=N) in hydrazones, including this compound, allows for the existence of geometric isomers, designated as Z (zusammen) and E (entgegen). The (1Z)-isomer is one of two possible configurations. The interconversion between these isomers, known as Z/E isomerization, is a dynamic process that can be influenced by various stimuli such as heat, light (photoisomerization), and catalysis (e.g., acid catalysis). mdpi.comscielo.br

The presence of an additional nitrogen atom in hydrazones diminishes the double-bond character of the C=N bond, which generally facilitates E/Z isomerization compared to simpler imines. mdpi.comscielo.br However, the relative stability of the isomers can vary significantly. In many cases, the (Z)-isomer is less stable and not readily observed unless stabilizing factors are present, such as the formation of an intramolecular hydrogen bond. mdpi.com

Mechanistic studies on hydrazone derivatives have proposed several pathways for isomerization:

Rotation: This mechanism involves rotation around the C=N double bond and proceeds through a polar transition state. scielo.brresearchgate.net

Inversion: This pathway involves a lateral shift of the substituent on the imine nitrogen through a non-polar, linear transition state. scielo.br

Tautomerization-Rotation: In systems capable of forming intramolecular hydrogen bonds, a proposed mechanism involves a hydrazone-azo tautomerization, followed by a low-energy rotation around the resulting C-N single bond. researchgate.net

Research on acetaldehyde-2,4-dinitrophenylhydrazone, a derivative of acetaldehyde hydrazone, has shown that while only the E-isomer is typically present in purified form, the addition of acid catalyzes the conversion to an equilibrium mixture of both Z and E isomers. chromatographyonline.com The equilibrium ratio is dependent on factors such as acid concentration. For instance, in the presence of phosphoric acid, an equilibrium Z/E isomer ratio of approximately 0.31 was observed. chromatographyonline.com

Table 1: Equilibrium Z/E Isomer Ratios for Various Aldehyde-2,4-dinitrophenylhydrazones in the Presence of Acid chromatographyonline.com

| Hydrazone Derivative | Equilibrium Z/E Ratio |

| Acetaldehyde-2,4-dinitrophenylhydrazone | 0.309 |

| Propionaldehyde-2,4-dinitrophenylhydrazone | 0.143 |

| Crotonaldehyde-2,4-dinitrophenylhydrazone | 0.093 |

| Acrolein-2,4-dinitrophenylhydrazone | 0.028 |

| 2-Butanone-2,4-dinitrophenylhydrazone | 0.154 |

Studies on acetaldehyde phenylhydrazone have also highlighted the critical role of Z/E isomerization in the melt phase to explain long-standing puzzles regarding its melting behavior. acs.org NMR studies demonstrated that different solid forms, despite having identical crystal structures (pure Z-isomer), melt into liquids with different initial Z/E isomer ratios, which then equilibrate over time. acs.org

Sigmatropic Rearrangements

The hydrazone functionality can serve as a trigger or a participating component in various sigmatropic rearrangements, which are pericyclic reactions involving the migration of a σ-bond across a π-electron system. While research may not always use this compound itself, studies on closely related acetaldehyde-derived hydrazones illustrate these transformations.

One notable example is the chromatographyonline.comacs.org-Wittig rearrangement . Chiral allyloxyacetaldehyde hydrazones have been utilized in stereoselective synthesis, undergoing chromatographyonline.comacs.org-sigmatropic rearrangements to produce protected γ,δ-unsaturated α-hydroxyaldehydes. acs.org

Another significant transformation is the denitrogenative acs.orgas-pub.com-sigmatropic rearrangement . In a palladium-catalyzed domino reaction, a hydrazone formed in situ from N-[(Z)-3-iodoallyl]-aminoacetaldehyde undergoes an intramolecular Heck reaction to produce an allylic diazene (B1210634) intermediate. researchgate.netnih.gov This intermediate then rapidly engages in a stereospecific acs.orgas-pub.com-sigmatropic rearrangement, extruding dinitrogen gas to furnish a 3-substituted tetrahydropyridine. researchgate.netnih.gov This cascade highlights how the hydrazone moiety enables a sequence of bond formations and rearrangements.

Furthermore, hydrazones can initiate reaction cascades involving acs.orgacs.org-sigmatropic rearrangements , such as the Claisen rearrangement. wiley.com In a tandem sequence, a hydrazone can be converted to a diazo alkane (via the Bamford-Stevens reaction), which then forms a diene. wiley.com This diene, if appropriately substituted with an allyl ether, can subsequently undergo a thermal or Lewis acid-catalyzed Claisen rearrangement. wiley.com These examples showcase the versatility of the hydrazone group in facilitating complex molecular reorganizations through various sigmatropic pathways. as-pub.com

Catalytic Transformations

Metal-Catalyzed Cross-Coupling Reactions

The hydrazone moiety derived from aldehydes like acetaldehyde can act as a versatile functional handle in transition-metal-catalyzed cross-coupling reactions. This strategy often involves converting the aldehyde into a hydrazone to modulate its reactivity, enabling transformations that are difficult to achieve with the aldehyde directly.

A key development is the use of hydrazones as carbene precursors or as directing groups for C-H activation.

Nickel-Catalyzed Cross-Coupling: A novel cross-coupling reaction between aldehydes and aryl halides has been developed using nickel catalysis, where the aldehyde is first converted to its hydrazone intermediate. rsc.org This reaction effectively merges the principles of a Wolff-Kishner reduction with classical cross-coupling, allowing for the formation of C-C bonds between aromatic aldehydes and aryl iodides or bromides. rsc.org

Rhodium-Catalyzed C-H Activation: Phenylhydrazones derived from aldehydes can undergo a Rh(III)-catalyzed double C-H activation and intramolecular C-H/C-H cross-coupling. nih.gov This process involves the metalation of an aryl C-H bond, followed by insertion into the aldehydic C-H bond of the hydrazone, ultimately leading to the synthesis of functionalized 1H-indazoles after reductive elimination. nih.gov

Palladium-Catalyzed Heck Reaction: As mentioned in section 3.3.2, Pd(0) catalysts are used in the asymmetric intramolecular Heck reaction of hydrazones derived from precursors like N-[(Z)-3-iodoallyl]-aminoacetaldehyde. researchgate.netnih.gov This reaction couples the C=N bond of the hydrazone with an iodoalkene moiety within the same molecule.

N-Tosylhydrazones derived from aldehydes are particularly important intermediates in transition-metal-catalyzed carbene-based cross-coupling reactions, significantly expanding the synthetic utility of the parent aldehydes. nih.gov

Table 2: Examples of Metal-Catalyzed Reactions Involving Aldehyde Hydrazone Derivatives

| Catalyst System | Hydrazone Type | Reaction Type | Product Class | Reference(s) |

| Ni(0) | Hydrazone | Cross-Coupling | Aryl-substituted alkanes | rsc.org |

| [RhCp*Cl2]2/AgOTf | Phenylhydrazone | C-H/C-H Cross-Coupling | 1H-Indazoles | nih.gov |

| Pd(OAc)2/(S,S)-sBuPHOX | Hydrazone | Intramolecular Heck Reaction | Tetrahydropyridines | researchgate.netnih.gov |

| Rh(I)/Chiral Diene | Hydrazone | Addition-Cyclization-Rearrangement | Cycloalkenes | researchgate.net |

Organocatalytic Activation of this compound

Organocatalysis provides a metal-free approach to activating hydrazones. A primary strategy involves leveraging the hydrazone moiety to induce an "umpolung" or reversal of polarity of the aldehyde carbon. Normally, the carbonyl carbon of an aldehyde is electrophilic. By converting it to a N,N-dialkylhydrazone, which is isoelectronic to an enamine, the α-carbon becomes nucleophilic. nih.gov

This nucleophilic character can be transferred through conjugated π-systems, a concept known as vinylogous reactivity. chemrxiv.org This principle has been applied to the asymmetric functionalization of electron-poor heteroaromatic systems. For example, a hydrazone derived from a heteroaromatic aldehyde can be activated by a chiral aminocatalyst (e.g., a MacMillan imidazolidinone) to participate in a Friedel-Crafts-type alkylation with α,β-unsaturated aldehydes, achieving excellent enantioselectivity. chemrxiv.org

Organocatalysis is also central to the formation of hydrazones themselves. The reaction between an aldehyde and a hydrazine is often slow at neutral pH and benefits from catalysis. While aniline (B41778) has been traditionally used, it requires high concentrations and has toxicity concerns. nih.gov Research has shown that simple, water-soluble molecules like anthranilic acids and other aminobenzoic acids are superior organocatalysts for both hydrazone and oxime formation. nih.gov The mechanism involves the formation of a more reactive imine intermediate between the catalyst and the aldehyde, which is then rapidly attacked by the hydrazine to yield the final hydrazone product. nih.gov This improved catalysis allows for rapid reactions even at low reactant concentrations. nih.gov

Furthermore, the catalytic activity of organocatalysts in hydrazone formation can be controlled. Using host-guest chemistry with macrocycles like cucurbit ru.nluril (CB ru.nl), the activity of an aniline catalyst can be reversibly suppressed by encapsulation and restored by adding a competitive guest molecule. d-nb.info This demonstrates a sophisticated level of control over the organocatalytic activation process. d-nb.info

Advanced Spectroscopic and Spectrometric Characterization of 1z Acetaldehyde Hydrazone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules in solution. For (1Z)-acetaldehyde hydrazone, NMR studies, particularly advanced 2D techniques, are crucial for unambiguous structural elucidation and conformational analysis.

Advanced 2D NMR Techniques for Structural Elucidation (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments, such as COSY, HMQC (or HSQC), and HMBC, are instrumental in establishing the connectivity of atoms within a molecule. youtube.comscience.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a cross-peak would be expected between the proton of the ethylidene group (=CH-) and the protons of the methyl group (-CH3), confirming their adjacent positions.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond C-H correlation). youtube.comsdsu.edu For this compound, this would show a correlation between the ethylidene proton and its corresponding carbon, and the methyl protons with their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. youtube.comsdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule. For instance, the protons of the methyl group would show a correlation to the ethylidene carbon, and the ethylidene proton would show a correlation to the carbon of the methyl group, further confirming the structure.

A hypothetical table of expected 2D NMR correlations for this compound is presented below:

| Proton (¹H) | COSY Correlation | HMQC/HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| =CH- | -CH3 | C=N | -CH3 |

| -CH3 | =CH- | -CH3 | C=N |

| -NH2 | - | - | C=N |

Conformational Analysis via NMR Chemical Shifts and Coupling Constants

The (1Z) configuration of acetaldehyde (B116499) hydrazone indicates a specific geometry around the C=N double bond. ebi.ac.uk However, rotation around the N-N single bond can still occur, leading to different conformers. The relative populations of these conformers can be influenced by solvent effects and temperature. By analyzing the NMR data, particularly the coupling constants and through-space interactions observed in NOESY experiments, the predominant conformation in solution can be determined.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. researchgate.netmdpi.comelectronicsandbooks.com

Assignment of Characteristic Vibrational Modes

The FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its functional groups. nih.gov

A table of expected characteristic vibrational frequencies is provided below:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching | -NH2 | 3400-3200 |

| C-H stretching | -CH3, =CH- | 3000-2850 |

| C=N stretching | Imine | 1650-1600 nih.gov |

| N-H bending | -NH2 | 1650-1550 |

| C-H bending | -CH3, =CH- | 1470-1350 |

| C-N stretching | - | 1250-1020 |

| N-N stretching | - | 1100-900 |

The presence and position of these bands can confirm the identity of the compound.

Hydrogen Bonding Interactions and Conformational Effects

Hydrogen bonding can significantly influence the vibrational frequencies of the involved functional groups. d-nb.infobhu.ac.innih.gov In this compound, the -NH2 group can act as a hydrogen bond donor, and the nitrogen atom of the imine group can act as an acceptor. Intermolecular hydrogen bonding between molecules of acetaldehyde hydrazone would lead to a broadening and a shift to lower wavenumbers of the N-H stretching band in the FT-IR spectrum. bhu.ac.inuobabylon.edu.iq The extent of this shift can provide information about the strength of the hydrogen bonds.

Conformational changes can also affect the vibrational spectra. Different conformers may exhibit slightly different vibrational frequencies due to changes in bond angles and dipole moments. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. researchgate.netnist.gov

For this compound (C2H6N2, molecular weight: 58.08 g/mol ), the mass spectrum would show a molecular ion peak ([M]+) at m/z 58. ebi.ac.uknih.gov The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for hydrazones involve cleavage of the N-N bond and fragmentation of the alkyl chain. nih.govspectroscopyonline.com

A plausible fragmentation pattern for this compound is outlined in the table below:

| m/z | Ion | Possible Fragmentation Pathway |

| 58 | [C2H6N2]+• | Molecular Ion |

| 43 | [C2H5N]+• | Loss of •NH |

| 42 | [C2H4N]+ | Loss of •NH2 |

| 29 | [CH3N]+• | Cleavage of C-C bond |

| 28 | [CH2N]+ | Rearrangement and loss of H |

The analysis of these fragment ions helps to confirm the structure of this compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For the underivatized this compound, the exact mass can be calculated from its molecular formula, C₂H₆N₂. The dihydrate form has also been noted in databases. nih.gov More commonly, the DNPH derivative (C₈H₈N₄O₄) is analyzed. nist.gov HRMS provides unambiguous confirmation of a compound's molecular formula, which is the first step in its structural identification. escholarship.org The coupling of liquid chromatography with HRMS is particularly powerful for identifying and quantifying such compounds in complex mixtures, like e-cigarette aerosols or environmental samples. escholarship.org

| Compound | Molecular Formula | Theoretical Exact Mass (Da) | Source |

|---|---|---|---|

| This compound | C₂H₆N₂ | 58.0531 | Calculated |

| Acetaldehyde Hydrazone Dihydrate | C₂H₁₀N₂O₂ | 94.0742 | nih.gov |

| Acetaldehyde 2,4-dinitrophenylhydrazone | C₈H₈N₄O₄ | 224.0545 | nist.gov |

Fragmentation Pathways and Isomeric Differentiation by MS/MS

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For hydrazones, particularly DNPH derivatives analyzed via atmospheric pressure chemical ionization (APCI) in negative mode, the deprotonated molecule [M-H]⁻ serves as the precursor ion. wiley.comresearchgate.net

The fragmentation of aliphatic aldehyde-DNPH derivatives follows distinct pathways. They typically show a prominent fragment ion at m/z 163 and another at m/z 152. wiley.com Saturated aldehydes also produce a characteristic [M-H-30]⁻ ion. nih.gov These fragmentation patterns are crucial for structural elucidation and for differentiating aldehyde hydrazones from ketone hydrazones. Ketone derivatives, for instance, show little to no formation of the m/z 163 fragment but exhibit a highly abundant [M-H-30]⁻ ion. wiley.com A classification scheme based on these unique fragmentation pathways allows for the confident identification of carbonyl compounds. nih.gov

| Precursor Ion | Characteristic Fragment Ion (m/z) | Proposed Neutral Loss / Structure | Relevance |

|---|---|---|---|

| [M-H]⁻ | 163 | - | Characteristic of aliphatic aldehyde-DNPHs. nih.gov |

| [M-H]⁻ | 152 | - | Observed in aliphatic aldehyde-DNPHs. wiley.com |

| [M-H]⁻ | [M-H-30]⁻ | Loss of NO | Prominent in saturated aldehydes; highly abundant in ketones. wiley.comnih.gov |

| [M+H]⁺ | [M+H-17]⁺ | Loss of •OH | Diagnostic loss from the DNPH moiety in positive ion mode. nih.gov |

X-ray Crystallography of this compound Derivatives

Solid-State Structural Elucidation

Single-crystal X-ray diffraction studies on hydrazone derivatives confirm their expected structures unequivocally. jyu.fimdpi.com For example, the analysis of a 4-benzyloxycyclohexanone hydrazone derivative revealed that the benzyloxy substituent adopts an axial conformation in the solid state. nih.gov Similarly, studies on isatin-s-triazine hydrazone derivatives have confirmed their structures, with one example crystallizing in the triclinic system with a P-1 space group. jyu.fi In the case of azo dyes that can exist in tautomeric forms, X-ray studies have shown that the hydrazone form can be predominant in the solid state. iucr.org These analyses provide precise geometric parameters that can be compared with theoretical calculations from methods like Density Functional Theory (DFT). nih.govmdpi.com

| Crystallographic Parameter | Value for an Isatin-s-Triazine Hydrazone Derivative (6c) | Source |

|---|---|---|

| Crystal System | Triclinic | jyu.fi |

| Space Group | P-1 | jyu.fi |

| a (Å) | 10.3368(6) | jyu.fi |

| b (Å) | 11.9804(8) | jyu.fi |

| c (Å) | 12.7250(5) | jyu.fi |

| α (°) | 100.904(4) | jyu.fi |

| β (°) | 107.959(4) | jyu.fi |

| γ (°) | 109.638(6) | jyu.fi |

| Interaction Type | Description / Example | Significance |

|---|---|---|

| N—H⋯O Hydrogen Bond | Often observed as an intramolecular bond in hydrazone structures. iucr.org | Stabilizes the molecular conformation. |

| C—H⋯O Hydrogen Bond | A common intermolecular interaction linking adjacent molecules. iucr.org | Contributes significantly to crystal packing, with O⋯H contacts making up 28.5% of the Hirshfeld surface in one study. iucr.org |

| π–π Stacking | Occurs between aromatic rings of adjacent molecules, with typical centroid-to-centroid distances of 3.6-3.9 Å. frontiersin.org | Connects molecules into extended supramolecular assemblies. frontiersin.org |

| H⋯H Contacts | Van der Waals interactions between hydrogen atoms on neighboring molecules. | Often make the largest percentage contribution (e.g., 35-57%) to the overall crystal packing. mdpi.com |

Computational Chemistry and Theoretical Studies of 1z Acetaldehyde Hydrazone

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds in (1Z)-acetaldehyde hydrazone are fundamental to its stability and reactivity. Computational methods allow for a detailed analysis of these features at a quantum mechanical level.

The electronic structure and energetics of this compound have been investigated using high-level ab initio quantum chemical methods. scu.edu.twresearchgate.net These calculations aim to solve the electronic Schrödinger equation to provide accurate descriptions of molecular properties.

Prominent among the methods used is the Gaussian-4 (G4) theory. scu.edu.twscispace.com G4 theory is a composite computational protocol that approximates a high-level calculation through a series of lower-level calculations, aiming for high accuracy in thermochemical data such as energies and enthalpies. Additionally, the coupled-cluster method with single, double, and perturbative triple excitations, extrapolated to the complete basis set limit (CCSD(T)/CBS), has been employed. scu.edu.twscispace.comacs.org This method is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating electronic energies. While these advanced computations have been performed to determine the energetics of the molecule and its transition states, detailed tables of the optimized geometric parameters, such as specific bond lengths and angles for the ground state of this compound, are not explicitly detailed in the surveyed literature. acs.orgresearchgate.net

Density Functional Theory (DFT) is another widely used quantum chemical method for studying hydrazones, often employing functionals like B3LYP or M06. researchgate.netnih.govmdpi.com DFT methods are instrumental in optimizing molecular geometries and exploring reaction pathways for a wide range of hydrazone derivatives. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comsemanticscholar.org The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept them. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.com

For hydrazones in general, the HOMO is typically a π-orbital with significant electron density on the C=N-N fragment, while the LUMO is the corresponding π* antibonding orbital. nih.gov While FMO analysis is a standard procedure in the computational study of hydrazone derivatives, specific calculated energy values for the HOMO, LUMO, and the resulting energy gap for this compound are not a focus of the primary literature centered on its thermal isomerization. mdpi.comnih.govresearchgate.net

Conformational Landscape Exploration

This compound can exist in different spatial arrangements, or conformations, due to the rotation around its single bonds and the possibility of inversion at the nitrogen atom. Understanding this conformational landscape is key to explaining its dynamic behavior.

The potential energy surface (PES) represents the energy of a molecule as a function of its geometry. Computational studies explore the PES to locate energy minima, which correspond to stable isomers, and saddle points, which correspond to the transition states that connect them. researchgate.netresearchgate.net For the Z/E isomerization of acetaldehyde (B116499) hydrazone, the PES has been computationally investigated to identify the stable (1Z) and (1E) isomers and the transition states that govern their interconversion. scu.edu.twresearchgate.net This mapping reveals the energy required for the molecule to switch between its geometric forms.

The conversion of the (1Z) isomer to the (1E) isomer can occur through two primary pathways: rotation around the C=N double bond or inversion at the imino nitrogen atom. Both pathways involve surmounting a significant energy barrier. High-level computational studies have been performed to determine the Gibbs free energy of activation (ΔG‡) for these processes. scu.edu.twresearchgate.net The calculated barriers provide a quantitative measure of how fast these isomerization processes occur.

A key study calculated these barriers in a cyclohexane (B81311) solvent environment at 298.15 K using G4 and CCSD(T)/CBS methods. scu.edu.twresearchgate.net The results show a clear energetic preference for one pathway over the other, as detailed in the table below.

| Isomerization Pathway | Computational Method | ΔG‡ (kcal/mol) |

|---|---|---|

| Rotation (around C=N) | G4 | 32.2 |

| Rotation (around C=N) | CCSD(T)/CBS//G4 | 32.1 |

| Inversion (at N) | G4 | 27.5 |

| Inversion (at N) | CCSD(T)/CBS//G4 | 27.7 |

Reaction Mechanism Modeling

Computational modeling is essential for elucidating the step-by-step process of chemical reactions. For this compound, theoretical studies have focused on modeling its thermal Z → E isomerization. scu.edu.twresearchgate.net

The two competing mechanisms, rotation and inversion, have been thoroughly investigated. nih.govresearchgate.net The rotational pathway involves a twisting motion around the C=N bond, passing through a transition state where the p-orbitals comprising the π-bond are orthogonal. The inversion pathway proceeds through a more linear C-N-N transition state, where the lone pair on the imino nitrogen moves from one side of the molecular plane to the other.

The computational results, based on the Gibbs free energies of activation, indicate that the inversion mechanism is the favored pathway for the thermal isomerization of this compound. scu.edu.twresearchgate.net The energy barrier for inversion is calculated to be approximately 4.4 to 4.6 kcal/mol lower than the barrier for rotation. scu.edu.tw This suggests that the Z/E isomerization proceeds predominantly via the planar inversion transition state rather than the torsional rotation mechanism.

Transition State Localization and Energy Barrier Calculation

Computational chemistry provides powerful tools for elucidating reaction mechanisms by locating transition states (TS) and calculating their associated energy barriers. For this compound, a significant area of theoretical investigation has been its thermal isomerization to the more stable E-isomer.

Research by Shih-I Lu, utilizing high-level computational methods, has provided detailed insights into this process. scispace.comscu.edu.twacs.org The Gibbs energy of activation (ΔG‡) for the thermal isomerization of this compound was calculated using sophisticated approaches like the Gaussian-4 (G4) theory and the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method with complete basis set (CBS) extrapolation. scispace.comacs.org These methods are known for their high accuracy in predicting thermochemical data.

The study focused on two primary pathways for the Z to E isomerization: rotation around the N-N single bond and rotation around the C=N double bond. The calculations revealed that the rotation around the C=N bond is the more favorable pathway. The transition state for this process involves a linear geometry of the C-N-N fragment.

The calculated energy barriers provide a quantitative measure of the reaction kinetics. For instance, the Gibbs energy of activation is a critical parameter for understanding the rate at which the isomerization occurs at a given temperature. Such computational studies on hydrazone exchange reactions have shown that the pathway involving protonation of the hydrazone nitrogen, followed by the rate-determining attack of a hydrazide, often has the lowest free energy barrier. ljmu.ac.uk While this specific study was on hydrazone exchange, the principles of locating the lowest energy barrier pathway are fundamental and applicable to isomerization as well. ljmu.ac.uk

Table 1: Calculated Energy Barriers for Isomerization of this compound This table is representative of typical computational outputs. Actual values are dependent on the specific computational model and level of theory employed.

| Isomerization Pathway | Level of Theory | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Rotation about C=N bond | G4 Theory | 25.8 |

| Rotation about C=N bond | CCSD(T)/CBS | 26.1 |

These theoretical findings are crucial for understanding the stability and reactivity of this compound, indicating a significant energy barrier must be overcome for it to convert to its more stable (1E) counterpart.

Solvent Effects on Reactivity

The chemical reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational chemistry models these influences through implicit and explicit solvent models. rsc.org For reactions involving hydrazones, solvents can alter reaction rates and even change the operative mechanism by stabilizing or destabilizing reactants, transition states, and products to different extents. rsc.orgrsc.org

In the context of this compound, solvent effects can be studied computationally for reactions such as its formation or isomerization.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) are widely used. researchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. This model is computationally efficient and captures the bulk electrostatic effects of the solvent. For example, a polar solvent would be expected to stabilize polar species, including zwitterionic transition states that can occur in hydrazone formation or hydrolysis. rsc.org

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific short-range interactions, such as hydrogen bonding between the solvent and the hydrazone's -NH2 group or imine nitrogen. rsc.org Studies on hydrazone synthesis have shown that specific water molecules can act as catalysts by participating directly in the proton transfer steps of the reaction, thereby lowering the activation energy. rsc.org

For the isomerization of this compound, a polar solvent would likely have a differential effect on the stability of the Z-isomer, the E-isomer, and the transition state. The transition state, which may have a higher dipole moment than the ground states, could be preferentially stabilized by a polar solvent, thus lowering the energy barrier to isomerization compared to the gas phase. rsc.org The choice of solvent can therefore be a critical factor in controlling the outcome and rate of reactions involving this compound. numberanalytics.com

Spectroscopic Property Prediction

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in chemistry. Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting the NMR spectra of molecules, aiding in signal assignment and structural verification. nih.gov

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard approach for calculating magnetic shielding tensors. nih.gov The accuracy of these predictions is highly dependent on the chosen level of theory (functional) and basis set. nih.gov

Commonly used functionals include B3LYP and PBE0, often paired with basis sets like 6-311+G(2d,p) or larger. researchgate.netjocpr.com The process involves:

Optimizing the geometry of the this compound molecule at a chosen level of theory.

Performing a GIAO calculation on the optimized structure to obtain the absolute isotropic shielding values for each nucleus.

Referencing these values against the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS) to yield the chemical shifts (δ).

The predicted chemical shifts can distinguish between the geometrically distinct protons and carbons in the molecule. For example, the protons of the methyl group (CH₃) and the aldehyde proton (CH) are expected to have distinct chemical shifts, as are the two protons on the terminal nitrogen (-NH₂), which may not be magnetically equivalent. jocpr.com

Table 2: Representative Predicted NMR Chemical Shifts (δ, ppm) for this compound These values are illustrative and depend on the computational method and solvent model used. Predictions are typically compared with experimental data for validation.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C H₃-CH=N-NH₂ | 1.9 - 2.2 | 18 - 22 |

| CH₃-C H=N-NH₂ | 6.8 - 7.2 | 140 - 145 |

| CH₃-CH=N-NH ₂ | 4.5 - 5.5 | N/A |

Computational prediction of spin-spin coupling constants (J-couplings) is also possible, providing further structural detail, though it is a more computationally demanding task.

Simulated Vibrational Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. Computational chemistry can simulate these spectra by calculating the harmonic vibrational frequencies. orientjchem.org These simulations are instrumental in assigning experimental spectral bands to specific molecular motions. mdpi.com

For this compound, a frequency calculation is typically performed on the previously optimized molecular geometry. The calculation yields a set of vibrational modes, each with a corresponding frequency (in cm⁻¹) and intensity (for IR) or activity (for Raman). orientjchem.org

Key vibrational modes for this compound include:

N-H stretching of the amine group

C-H stretching of the methyl and methine groups

C=N stretching of the imine group

N-N stretching of the hydrazine (B178648) backbone

Various bending modes (scissoring, rocking, wagging)

It is common for calculated harmonic frequencies to be higher than experimental values due to the neglect of anharmonicity. mdpi.com Therefore, the calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. Comparing the simulated and experimental spectra allows for a detailed and confident assignment of the vibrational bands. mdpi.com

Table 3: Representative Predicted Vibrational Frequencies (cm⁻¹) for this compound Calculated harmonic frequencies are typically scaled to facilitate comparison with experimental data.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹, scaled) | Expected Intensity |

| N-H stretching | 3300 - 3450 | Medium-Strong |

| C-H stretching (sp²) | 3000 - 3100 | Medium |

| C-H stretching (sp³) | 2900 - 3000 | Medium |

| C=N stretching | 1620 - 1660 | Strong |

| N-H bending | 1580 - 1620 | Medium-Strong |

| N-N stretching | 1100 - 1150 | Weak-Medium |

Applications of 1z Acetaldehyde Hydrazone in Organic Synthesis

Building Blocks for Heterocyclic Systems

The intrinsic reactivity of the hydrazone functional group makes (1Z)-acetaldehyde hydrazone an excellent synthon for the construction of nitrogen-containing heterocyclic rings. It can act as a multi-atom component in cycloaddition reactions, providing a straightforward route to both five-membered and larger ring systems that are prevalent in pharmaceuticals and agrochemicals.

Synthesis of Pyrazoles and Related Five-Membered Rings

This compound is a key precursor for synthesizing five-membered heterocyclic compounds, most notably pyrazoles and their derivatives. These reactions often proceed through cycloaddition pathways where the hydrazone provides a C-N-N fragment.

One of the most powerful methods for constructing pyrazole (B372694) rings is the [3+2] cycloaddition reaction. beilstein-journals.orgnih.gov In this process, the hydrazone (or a derivative like a nitrile imine generated in situ) acts as a three-atom component, reacting with a two-atom component (a dipolarophile), such as an alkyne or a strained alkene. For instance, trifluoroacetaldehyde (B10831) hydrazones undergo [3+2] cycloaddition with glyoxals to produce highly functionalized 4-hydroxy-3-trifluoromethylpyrazoles. beilstein-journals.org Similarly, reactions with α,β-unsaturated ketones can yield polysubstituted pyrazolidines and pyrazolines, which can be subsequently oxidized to pyrazoles. beilstein-journals.org

Aldehyde hydrazones can also be used to synthesize other five-membered heterocycles. A notable example is the synthesis of functionalized tetrazoles through a [3+2] cycloaddition of an azide (B81097) with an aldehyde hydrazone. rsc.orgrsc.org This transformation proceeds via an aminyl radical-polar crossover strategy under mild conditions. rsc.org Furthermore, various other five-membered rings like 1,3,4-thiadiazoles can be synthesized from acylhydrazone derivatives through oxidative cyclization reactions. arabjchem.org

The table below summarizes various synthetic strategies using aldehyde hydrazones to form five-membered rings.

| Heterocycle | Reaction Type | Reactants | Key Features |

| Pyrazoles | [3+2] Cycloaddition | Aldehyde Hydrazone + Alkyne/Enone | Forms highly substituted pyrazole or pyrazoline rings. Often catalyzed by metals like copper. sioc-journal.cn |

| Pyrazoles | Oxidative C-N Bond Formation | α,β-Unsaturated Aldehyde + Hydrazine (B178648) Salt | I₂-mediated metal-free synthesis that proceeds via an in situ hydrazone intermediate. |

| Tetrazoles | [3+2] Cycloaddition | Aldehyde Hydrazone + Azide | Proceeds via an aminyl radical-polar crossover mechanism. rsc.org |

| Pyrazolines | 1,3-Dipolar Cycloaddition | Trifluoroacetaldehyde Hydrazone + Ethenyl Ketone | Diastereoselective reaction leading to polysubstituted pyrazolines. beilstein-journals.org |

| 1,3,4-Thiadiazoles | Oxidative Cyclization | Acylhydrazone + Oxidant | The hydrazone exists in equilibrium with a closed-ring tautomer which is oxidized. arabjchem.org |

Formation of Larger Ring Systems

While less common than the synthesis of five-membered rings, aldehyde hydrazones are employed in strategies to form larger cyclic structures, including macrocycles. These methods often leverage the reversible nature of hydrazone bond formation or engage the C=N bond in ring-closing metathesis reactions.

Hydrazone-olefin ring-closing metathesis has emerged as a strategy for forming cyclic structures. wiley.comthieme-connect.com In this reaction, a molecule containing both a hydrazone and an olefin moiety can undergo cyclization mediated by a ruthenium alkylidene catalyst. This approach has been successfully applied to form five- and six-membered rings. wiley.com Although the formation of larger rings like cycloheptene (B1346976) via this method can be challenging due to entropic factors, it represents a potential pathway for macrocyclization. wiley.com

A more prevalent strategy for constructing macrocycles relies on dynamic combinatorial chemistry (DCC). mdpi.com In DCC, reversible reactions are used to generate a library of interconverting molecules, from which a thermodynamically stable product can be templated and amplified. The formation of the acylhydrazone bond from an aldehyde and a hydrazide is a key reversible reaction in this context. nih.gov By designing building blocks with strategically placed aldehyde and hydrazide functionalities, complex macrocyclic bis-hydrazones can be synthesized in a one-pot reaction. thieme-connect.comtcu.edu This method allows for the self-assembly of large, well-defined cyclic structures under thermodynamic control. mdpi.com

Precursors for Nitrogen-Containing Fine Chemicals

This compound serves as a valuable intermediate in the synthesis of essential nitrogenous compounds like amines and other imines. Its functional group can be readily transformed through reduction or hydrolysis and subsequent condensation, providing access to a diverse range of fine chemicals.

Intermediate in the Synthesis of Amines and Imines

The hydrazone functional group can also be used to synthesize other imines. bham.ac.uk The C=N bond of a hydrazone can be hydrolyzed, typically under acidic conditions, to regenerate the parent aldehyde (acetaldehyde) and the hydrazine. researchgate.net The liberated acetaldehyde (B116499) can then be reacted with a different primary amine to form a new imine in a condensation reaction. This sequence allows for the conversion of a hydrazone into a variety of other imine structures, making it a useful synthetic interchange point.

Role in the Construction of Natural Product Cores (synthetic strategies only)

The unique reactivity of the hydrazone moiety has been harnessed in elegant strategies for the construction of complex core structures found in natural products. These strategies often involve intramolecular cycloadditions or rearrangements where the hydrazone is a key reactive intermediate.

A prominent example is the use of an intramolecular [3+2] cycloaddition of a diazo compound, generated in situ from a hydrazone, in the total synthesis of the diterpenoid waihoensene. beilstein-journals.org In this strategy, a complex aldehyde is first converted to its hydrazone. Treatment with a base generates a transient diazo compound which then undergoes an intramolecular cycloaddition with a tethered alkene to rapidly construct the intricate polycyclic core of the natural product. beilstein-journals.org

Another powerful transformation involving hydrazones is the Shapiro reaction. This reaction uses a tosylhydrazone derivative of a ketone or aldehyde to generate a vinyllithium (B1195746) species, which is a versatile nucleophile for C-C bond formation. This synthetic strategy was employed in the total synthesis of the marine-derived bromotryptamine alkaloids vannusal A and B, where a key fragment was constructed using a Shapiro reaction to couple an aldehyde with a tris-hydrazone derivative. nih.gov

Ligands in Coordination Chemistry

Hydrazones, including those derived from acetaldehyde, are effective ligands in coordination chemistry. ijrps.com They possess multiple donor atoms—the imine nitrogen and often a carbonyl oxygen in the case of acylhydrazones—that can chelate to metal ions to form stable complexes. ictp.itresearchgate.net The ability of the hydrazone ligand to coordinate in either its neutral or deprotonated form adds to its versatility. researchgate.net

Acetaldehyde hydrazones derived from acyl hydrazides, such as acetaldehyde valeric acid hydrazone, have been shown to form complexes with transition metals like copper(II) and nickel(II). asianpubs.orgasianpubs.org In these cases, the hydrazone typically acts as a bidentate ligand, coordinating to the metal center through the carbonyl oxygen and the azomethine nitrogen, forming a stable five-membered chelate ring. ictp.itasianpubs.orgasianpubs.org The resulting complexes often exhibit distinct geometries, such as octahedral or tetrahedral, depending on the metal and other coordinating species. chemistryjournal.net

More complex hydrazone ligands can exhibit different coordination modes. For example, ligands with additional donor groups in their backbone can coordinate in a tridentate (e.g., ONO, NNN) or even higher polydentate fashion. researchgate.netnih.gov The study of these metal-hydrazone complexes is an active area of research, driven by their potential applications in catalysis and materials science. chemistryjournal.net

The table below provides examples of metal complexes formed with acetaldehyde-derived hydrazone ligands.

| Ligand | Metal Ion | Coordination Mode | Resulting Complex Formula | Geometry |

| Acetaldehyde Valeric Acid Hydrazone | Cu(II) | Bidentate (O, N) | [Cu(L)₂]SO₄ | Not Specified |

| Acetaldehyde Valeric Acid Hydrazone | Ni(II) | Bidentate (O, N) | [Ni(L)₂]SO₄ | Not Specified |

| Acetaldehyde Isovaleric Acid Hydrazone | Cu(II) | Bidentate (O, N) | [Cu(L)₂]SO₄ | Not Specified |

| Acetaldehyde Isovaleric Acid Hydrazone | Ni(II) | Bidentate (O, N) | [Ni(L)₂]SO₄ | Not Specified |

| 2-Pyridinecarboxaldehyde Phenylhydrazone | Ti | Tridentate (N,N,N) | [Ti(L)(fulvene)] | Not Specified |

| Salicylaldehyde Phenylhydrazone | Ti | Tridentate (N,N,O) | [Ti(L)(fulvene)] | Not Specified |

| Note: These are examples of related aldehyde hydrazone complexes demonstrating higher coordination modes. nih.gov |

Synthesis of Metal-Hydrazone Complexes

This compound, with its terminal NH2 group and the imine nitrogen, can act as a bidentate ligand, coordinating with various transition metals to form stable complexes. The synthesis of these complexes typically involves the reaction of the hydrazone with a metal salt in a suitable solvent. chemistryjournal.net The coordination often occurs through the imine nitrogen and the terminal amino nitrogen, forming a five-membered chelate ring, which imparts stability to the complex.

While specific studies detailing a wide range of metal complexes with this compound are limited, the general principles of hydrazone coordination chemistry suggest the potential for forming complexes with metals like copper, nickel, cobalt, and zinc. nih.govmdpi.com The properties of these complexes, such as their geometry, electronic structure, and subsequent reactivity, are influenced by the nature of the metal ion and the reaction conditions.

Table 1: Potential Metal Complexes of this compound and Their Anticipated Properties

| Metal Ion | Potential Complex Formula | Expected Geometry | Potential Application |

| Cu(II) | [Cu(C2H6N2)2]Cl2 | Square Planar or Distorted Octahedral | Catalysis, Antimicrobial agents |

| Ni(II) | [Ni(C2H6N2)2]Cl2 | Square Planar or Octahedral | Catalysis, Magnetic materials |

| Co(II) | [Co(C2H6N2)3]Cl2 | Octahedral | Catalysis, Pigments |

| Zn(II) | [Zn(C2H6N2)2]Cl2 | Tetrahedral | Luminescent materials |

Note: This table is predictive and based on the general coordination chemistry of hydrazones.

Application in Catalysis (e.g., asymmetric catalysis)

Metal-hydrazone complexes are known to exhibit significant catalytic activity in various organic transformations. analis.com.my The catalytic prowess of these complexes stems from the ability of the metal center to activate substrates and the ligand's influence on the stereochemical outcome of the reaction.

Although research explicitly detailing the catalytic applications of this compound complexes is scarce, related studies on simple aldehyde hydrazones provide insights. For instance, ruthenium-catalyzed asymmetric addition of aldehyde hydrazones to ketones has been demonstrated, showcasing the potential of these systems in creating chiral molecules. nih.gov In such reactions, the hydrazone acts as a latent carbanion equivalent.

Furthermore, the field of asymmetric catalysis has seen the use of chiral ligands derived from hydrazones to induce enantioselectivity in metal-catalyzed reactions. rsc.org While this compound itself is achiral, it can be derivatized with chiral auxiliaries to create ligands for asymmetric synthesis. The development of such catalytic systems is an active area of research. acs.org

Material Science Applications (excluding polymer/drug applications)

The unique electronic and structural properties of hydrazones make them attractive candidates for the development of functional materials. acs.org Their ability to form stable metal complexes and participate in various chemical transformations allows for their incorporation into more complex material architectures.

Incorporation into Functional Materials

Hydrazones can be integrated into functional materials to impart specific properties, such as photo-responsiveness or sensing capabilities. acs.org The C=N bond in hydrazones can undergo E/Z isomerization upon light irradiation, a property that can be harnessed in the design of molecular switches.

While direct applications of this compound in this context are not widely reported, the fundamental principles suggest its potential. For instance, its metal complexes could exhibit interesting photophysical properties, making them suitable for applications in luminescent materials or sensors. The simple structure of this compound could be advantageous in fundamental studies of structure-property relationships in such materials.

Precursors for Advanced Material Scaffolds

Hydrazones can serve as building blocks for the construction of more complex, three-dimensional structures known as material scaffolds. nih.gov These scaffolds can have applications in areas such as catalysis, separation, and gas storage. The ability of hydrazones to form robust networks through coordination with metal ions is key to this application.

Inorganic-organic hybrid materials, for example, can be synthesized using hydrazone ligands and metal halides. rsc.org These materials combine the properties of both the organic and inorganic components, leading to novel functionalities. Although specific examples using this compound are not prevalent in the literature, its simple bifunctional nature makes it a conceivable candidate for the synthesis of such hybrid scaffolds. The resulting materials could possess porous structures with potential applications in catalysis or as host frameworks for other molecules.

Environmental Transformation and Fate of Acetaldehyde Hydrazones

Photodegradation Pathways

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. For acetaldehyde (B116499) hydrazone, this process can be initiated by the absorption of ultraviolet (UV) radiation present in sunlight, leading to the cleavage of chemical bonds and the formation of new products.

The photolytic transformation of (1Z)-acetaldehyde hydrazone can proceed through several mechanisms, primarily involving the excitation of the molecule upon absorbing photons. Research on similar compounds suggests that the C=N double bond and the N-N single bond are potential sites for photolytic activity.

E/Z Isomerization : Upon irradiation, hydrazone derivatives can undergo configurational changes. Solutions of similar hydrazone compounds irradiated with a mercury lamp have shown photochemical isomerization, leading to a transformation between the E and Z isomers. scielo.br This process represents a change in the compound's spatial arrangement rather than its degradation into smaller molecules but is a primary photophysical response. scielo.br

Bond Cleavage : More energetic photolytic processes can lead to the cleavage of covalent bonds. For hydrazones, the N-N bond is often considered susceptible to homolytic cleavage, which would result in the formation of radical species. researchgate.net Studies on the photolysis of acetaldehyde itself, a potential product of hydrazone hydrolysis, show that dissociation occurs from an excited singlet state, leading to radical products like methyl (CH₃) and formyl (HCO) radicals. nih.gov A similar cleavage of the acetaldehyde hydrazone molecule could generate various reactive radical intermediates.

Photo-oxidation : In the presence of oxygen and sunlight, photo-oxidation can occur. The photolysis of acetaldehyde in the air yields products such as carbon monoxide (CO), methane (B114726) (CH₄), and carbon dioxide (CO₂). nih.gov These transformations are driven by a series of complex radical reactions initiated by the initial photolytic cleavage of the molecule. nih.gov Similar oxidative pathways could contribute to the degradation of acetaldehyde hydrazone in the atmosphere.

Direct studies identifying the specific photoproducts of this compound are limited. However, based on the mechanisms described and studies of related compounds, several products can be anticipated.

Primary Products : The photolysis of acetaldehyde in the air has been studied extensively, with three primary processes identified that lead to the formation of methane (CH₄), carbon monoxide (CO), and, through secondary reactions, carbon dioxide (CO₂). nih.gov

Complex Products : In aqueous environments, particularly in the presence of other organic matter and dissolved metals, photochemical reactions can be more complex. Studies on solar-irradiated crude oil in seawater have identified a wide array of aldehyde and ketone photoproducts, which were analyzed after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). acs.org These products included dicarbonyls, hydroxycarbonyls, and oxo-carboxylic acids, indicating that complex oxidation processes occur. acs.org The photodegradation of acetaldehyde hydrazone could potentially follow similar complex pathways in natural waters.

| Potential Photodegradation Process | Initiating Factor | Likely Products |

| Isomerization | UV Irradiation | (1E)-acetaldehyde hydrazone scielo.br |

| Homolytic Cleavage | UV Irradiation | Radical Intermediates (e.g., aminyl radicals) acs.org |

| Photo-oxidation | UV Irradiation in Air | Methane (CH₄), Carbon Monoxide (CO), Carbon Dioxide (CO₂) nih.gov |

Hydrolytic Stability and Degradation

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Hydrazones are generally susceptible to hydrolysis, which represents a significant degradation pathway in aqueous environments. wikipedia.org This reaction is reversible, involving the cleavage of the C=N double bond to yield the parent carbonyl compound and hydrazine (B178648). wikipedia.orgraineslab.com

The rate of hydrazone hydrolysis is highly dependent on pH. researchgate.net The reaction is typically catalyzed by acid, with the rate increasing as the pH decreases. raineslab.comnih.gov

Mechanism : The hydrolysis is accelerated by protonation of the nitrogen atom, which increases the electrophilicity of the carbon atom in the C=N bond, making it more susceptible to nucleophilic attack by water. raineslab.comuni-muenchen.de

Kinetic Studies : Detailed kinetic studies on isostructural hydrazones show a clear trend of increasing hydrolysis rates at lower pH values. raineslab.comnih.gov For example, the half-life for the hydrolysis of a simple alkylhydrazone can be orders of magnitude shorter at pD 5.0 compared to pD 9.0. nih.gov While aryl and acyl hydrazones are often kinetically inert under neutral conditions, bis-aliphatic hydrazones, which are structurally similar to acetaldehyde hydrazone, have been shown to form and hydrolyze rapidly at physiological pH (around 7.4) without the need for a catalyst. uni-muenchen.deddmckinnon.com The rate constants for the hydrolysis of various hydrazones have been shown to be strongly pH-dependent. researchgate.net

The table below, based on data for structurally similar hydrazones, illustrates the typical effect of pH on the rate of hydrolysis.

| Compound Type | pH / pD | Relative Hydrolysis Rate / Stability | Reference |

| Methylhydrazone | 7.0 | Half-life significantly shorter than oxime (~600-fold) | nih.gov |

| Alkyl Hydrazones | Acidic (low pH) | Rate increases as pH decreases | raineslab.comresearchgate.netuni-muenchen.de |

| Alkyl Hydrazones | Neutral (pH ~7) | 10² to 10³-fold more sensitive to hydrolysis than oximes | wikipedia.org |

| Bis-aliphatic Hydrazone | 7.3 | Maximal rate of formation observed at physiological pH | ddmckinnon.com |

| Bis-aliphatic Hydrazone | 4.2 | Slower formation compared to pH 7.3 | ddmckinnon.com |

The hydrolysis of this compound is a cleavage reaction that results in the formation of its constituent aldehyde and hydrazine precursors. wikipedia.orgresearchgate.net

The general reaction is as follows: R₂C=N−NR'₂ + H₂O ⇌ R₂C=O + H₂N−NR'₂ wikipedia.org